N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide
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Overview
Description
N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is a compound that features a trifluoromethyl group, a pyrazole ring, and a thiophenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrazole ring and thiophenesulfonamide moiety also contribute to its activity by interacting with different molecular sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and thiophenesulfonamides. Examples include:
- 5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- 2-TRIFLUOROMETHYL-1H-INDOLE-3-CARBOXAMIDE .
Uniqueness
N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8F3N3O2S2 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H8F3N3O2S2/c1-5-7(8(14-13-5)9(10,11)12)15-19(16,17)6-3-2-4-18-6/h2-4,15H,1H3,(H,13,14) |
InChI Key |
BTZKNKNFZZVWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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